2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole
CAS No.: 605628-13-5
Cat. No.: VC4135502
Molecular Formula: C19H20N2O2S2
Molecular Weight: 372.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 605628-13-5 |
|---|---|
| Molecular Formula | C19H20N2O2S2 |
| Molecular Weight | 372.5 |
| IUPAC Name | 2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole |
| Standard InChI | InChI=1S/C19H20N2O2S2/c1-14-6-8-16(9-7-14)25(22,23)21-12-10-15(11-13-21)19-20-17-4-2-3-5-18(17)24-19/h2-9,15H,10-13H2,1H3 |
| Standard InChI Key | JPBRCLGVBNZIID-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s systematic IUPAC name, 2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole, reflects its hybrid architecture:
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A benzothiazole moiety (a bicyclic structure comprising a benzene ring fused to a thiazole ring).
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A piperidinyl group (a six-membered amine ring) at position 4, modified with a 4-methylphenylsulfonyl substituent.
Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₂S₂ | |
| Molecular Weight | 372.504 g/mol | |
| Exact Mass | 372.09700 | |
| Topological Polar Surface Area | 86.89 Ų | |
| LogP (Partition Coefficient) | 5.19170 |
The sulfonyl group (-SO₂-) enhances electrophilicity and hydrogen-bonding capacity, potentially influencing receptor binding in biological systems. The methyl group on the phenyl ring contributes to hydrophobic interactions, while the piperidinyl spacer may confer conformational flexibility .
Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy of analogous benzothiazole derivatives reveals characteristic signals:
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¹H NMR: Aromatic protons in the benzothiazole ring typically resonate between δ 7.46–8.12 ppm, while the methyl group on the phenylsulfonyl moiety appears as a singlet near δ 2.21 ppm . Piperidinyl protons exhibit complex splitting patterns due to ring puckering, often observed as multiplet signals between δ 2.5–3.5 ppm .
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¹³C NMR: The sulfonyl sulfur induces deshielding effects, shifting adjacent carbons to ~120–130 ppm. Benzothiazole carbons resonate between 150–160 ppm, consistent with aromatic systems .
Infrared (IR) spectroscopy identifies key functional groups:
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Sulfonyl stretching vibrations at 1160 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
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Benzothiazole C=N and C-S vibrations near 1600 cm⁻¹ and 690 cm⁻¹, respectively .
Synthetic Pathways and Optimization
Experimental Modifications
Recent advances in benzothiazole synthesis emphasize microwave-assisted reactions to reduce reaction times and improve yields . For instance, irradiating the reaction mixture at 150 W for 15 minutes achieves ~85% conversion, compared to 6–8 hours under conventional heating . Additionally, green chemistry approaches using ionic liquids (e.g., [BMIM][Br]) as solvents enhance atom economy and reduce waste .
Biological Activity and Mechanistic Insights
Hypothetical Pharmacological Profiles
While direct bioactivity data for this compound is scarce, structurally related benzothiazoles exhibit:
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Anticancer Activity: Inhibition of topoisomerase II and tubulin polymerization, leading to apoptosis in cancer cell lines (e.g., MCF-7 breast adenocarcinoma) .
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Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition, with MIC values of 8–16 µg/mL against Staphylococcus aureus .
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Anti-inflammatory Action: Suppression of COX-2 and TNF-α expression in murine macrophages.
The 4-methylphenylsulfonyl group may enhance blood-brain barrier permeability, suggesting potential CNS applications .
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Low yields (~40%) in piperidine sulfonylation steps due to steric hindrance.
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Pharmacokinetic Uncertainty: Unknown metabolic stability and CYP450 inhibition profiles .
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies: Modifying the piperidinyl spacer and sulfonyl substituents to optimize target selectivity.
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In Vivo Toxicology: Assessing acute and chronic toxicity in rodent models.
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